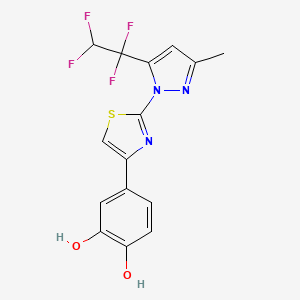
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrocatechol moiety, a pyrazole ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrocatechol derivative, followed by the introduction of the pyrazole and thiazole rings through cyclization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The pyrocatechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrocatechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.
科学研究应用
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
相似化合物的比较
Similar Compounds
Pyrocatechol derivatives: Compounds with similar pyrocatechol moieties but different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with different substituents.
Uniqueness
What sets Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.
生物活性
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-, commonly referred to by its CAS number 75013-45-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and findings.
Molecular Characteristics:
- Molecular Formula: C₁₅H₁₁F₄N₃O₂S
- Molecular Weight: 373.325 g/mol
- Density: 1.59 g/cm³
- Boiling Point: 549ºC at 760 mmHg
- Flash Point: 285.8ºC
These properties suggest a stable compound with potential applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research on the biological activity of this compound has been limited but indicates several promising areas:
Antioxidant Activity
Studies have shown that catechol derivatives exhibit antioxidant properties. Pyrocatechol compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases.
Antitumor Potential
Preliminary studies suggest that the compound may have antitumor activity. For instance, similar pyrazole-thiazole hybrids have demonstrated cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Neuroprotective Effects
Some derivatives of pyrocatechol have been studied for their neuroprotective effects. They may help mitigate neurotoxicity and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
The biological mechanisms underlying the activities of pyrocatechol derivatives are multifaceted:
- Free Radical Scavenging: The catechol moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition: Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression or oxidative stress pathways.
- Gene Expression Modulation: There is evidence that certain pyrazole derivatives can modulate gene expression related to apoptosis and cell survival.
属性
CAS 编号 |
75013-45-5 |
|---|---|
分子式 |
C15H11F4N3O2S |
分子量 |
373.3 g/mol |
IUPAC 名称 |
4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H11F4N3O2S/c1-7-4-12(15(18,19)13(16)17)22(21-7)14-20-9(6-25-14)8-2-3-10(23)11(24)5-8/h2-6,13,23-24H,1H3 |
InChI 键 |
CLPJVKREOPCTFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)C(C(F)F)(F)F)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















